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Compound of Interest

Compound Name:
3-Bromo-2,7-dimethylimidazo[1,2-

a]pyridine

Cat. No.: B595806 Get Quote

An In-depth Technical Guide to 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract
Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds that have garnered

substantial interest in medicinal chemistry due to their diverse biological activities. This

technical guide focuses on the specific derivative, 3-Bromo-2,7-dimethylimidazo[1,2-
a]pyridine, providing comprehensive information on its chemical identity, properties, and the

broader context of its synthesis and potential applications based on related structures. This

document is intended to serve as a foundational resource for researchers engaged in the

discovery and development of novel therapeutics.

Compound Identification and Physicochemical
Properties
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a halogenated derivative of the 2,7-

dimethylimidazo[1,2-a]pyridine core. The introduction of a bromine atom at the 3-position can

significantly influence the compound's physicochemical properties and biological activity,

making it a key intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
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Property Value Reference

CAS Number 1335054-56-2 [1]

Molecular Formula C₉H₉BrN₂ [1]

Molecular Weight 225.09 g/mol [1]

Canonical SMILES
CC1=CC2=C(N=C1)N=C(C=C

2C)Br

Storage
Sealed in dry, Room

Temperature
[1]

Synthesis and Chemical Reactivity
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-

aminopyridine derivative with an α-haloketone. This general approach can be adapted for the

synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.

Experimental Protocol: General Synthesis of
Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the

Tschitschibabin reaction. The general protocol is as follows:

Reaction Setup: A solution of the appropriately substituted 2-aminopyridine (1 equivalent) in

a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-

bottom flask equipped with a reflux condenser.

Addition of Reagents: An α-haloketone (1.1 equivalents) is added to the solution. For the

synthesis of the target compound, a brominated α-ketone would be a logical choice.

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging

from a few hours to overnight, depending on the reactivity of the substrates. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature. The solvent is removed under reduced pressure. The resulting crude product is
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then purified, typically by recrystallization from a suitable solvent or by column

chromatography on silica gel, to yield the pure imidazo[1,2-a]pyridine derivative.

A variety of synthetic strategies for imidazo[1,2-a]pyridines have been reviewed, including

condensation reactions, multicomponent reactions, and oxidative couplings, offering a broad

toolkit for chemists.[2]

A potential two-step synthesis workflow for the target compound.

Biological Activity and Therapeutic Potential
While specific biological data for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is not

extensively documented in publicly available literature, the broader class of 2,7-

dimethylimidazo[1,2-a]pyridine derivatives has shown significant promise, particularly as

antituberculosis agents.

Antituberculosis Activity
Research has demonstrated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit

potent activity against Mycobacterium tuberculosis. These compounds have been shown to be

effective against both replicating and non-replicating bacteria, as well as multidrug-resistant

(MDR) and extensively drug-resistant (XDR) strains.[3]

Table 2: In Vitro Antituberculosis Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Derivatives

Compound
Derivative

Target MIC₉₀ (μM) Reference

Carboxamides Replicating Mtb 0.4–1.9 [3]

Carboxamides Non-replicating Mtb 0.4–1.9 [3]

Carboxamides MDR-Mtb 0.07–2.2 [3]

Carboxamides XDR-Mtb 0.07–0.14 [3]

The mechanism of action for some of these compounds has been identified as the inhibition of

QcrB, a component of the electron transport chain, which is essential for cellular respiration
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and energy production in M. tuberculosis.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
A standard method to determine the antitubercular activity of a compound is the Microplate

Alamar Blue Assay (MABA).

Preparation of Compound Plates: The test compounds are serially diluted in a 96-well

microplate.

Inoculum Preparation: A culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown

to mid-log phase and then diluted to a standardized concentration.

Inoculation: The bacterial suspension is added to each well containing the test compound.

Control wells (no drug) are also included.

Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

Addition of Indicator Dye: A solution of Alamar Blue is added to each well.

Reading Results: After further incubation, the plates are read visually or with a fluorometer. A

change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest

concentration of the compound that prevents this color change.
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A typical workflow for the biological screening of new chemical entities.

Future Directions
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine represents a valuable scaffold for the

development of new chemical entities. The bromine atom at the 3-position is a versatile

chemical handle that can be utilized for further structural modifications through various cross-

coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic

exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic

properties.

Given the potent antitubercular activity of related compounds, future research should focus on:

The synthesis and biological evaluation of a series of derivatives of 3-Bromo-2,7-
dimethylimidazo[1,2-a]pyridine.
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Investigation of its activity against a broader panel of bacterial and fungal pathogens.

Elucidation of its mechanism of action and potential molecular targets.

Conclusion
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (CAS: 1335054-56-2) is a heterocyclic

compound with significant potential for drug discovery. While data on the specific molecule is

limited, the well-established biological activity of the 2,7-dimethylimidazo[1,2-a]pyridine core,

particularly in the context of tuberculosis, provides a strong rationale for its further investigation.

This guide provides a summary of the available information and outlines a path forward for

researchers interested in exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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